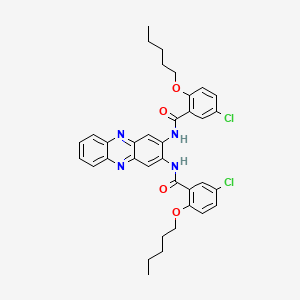
N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide): is a synthetic organic compound that belongs to the class of phenazine derivatives This compound is characterized by its complex structure, which includes a phenazine core linked to two benzamide groups substituted with chlorine and pentyloxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable quinone, such as 1,2-benzoquinone, under acidic conditions.
Introduction of Benzamide Groups: The phenazine core is then reacted with 5-chloro-2-(pentyloxy)benzoic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The compound can be reduced to form dihydrophenazine derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the benzamide groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
Chemistry: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Phenazine derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. It has been investigated for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: The compound’s potential as a therapeutic agent is being explored in medicinal chemistry. Its unique structure and biological activity make it a candidate for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
作用机制
The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity by damaging cellular components of pathogens.
相似化合物的比较
Phenazine: The parent compound of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide), known for its antimicrobial properties.
Phenazine-1-carboxylic acid: A derivative of phenazine with applications in agriculture as a biocontrol agent.
Clorazepate: A benzodiazepine derivative with a similar benzamide structure, used as an anxiolytic and anticonvulsant.
Uniqueness: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) stands out due to its unique combination of a phenazine core and benzamide groups with chlorine and pentyloxy substitutions. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
108112-58-9 |
|---|---|
分子式 |
C36H36Cl2N4O4 |
分子量 |
659.6 g/mol |
IUPAC 名称 |
5-chloro-N-[3-[(5-chloro-2-pentoxybenzoyl)amino]phenazin-2-yl]-2-pentoxybenzamide |
InChI |
InChI=1S/C36H36Cl2N4O4/c1-3-5-9-17-45-33-15-13-23(37)19-25(33)35(43)41-31-21-29-30(40-28-12-8-7-11-27(28)39-29)22-32(31)42-36(44)26-20-24(38)14-16-34(26)46-18-10-6-4-2/h7-8,11-16,19-22H,3-6,9-10,17-18H2,1-2H3,(H,41,43)(H,42,44) |
InChI 键 |
JPPOMYUZDDVYCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


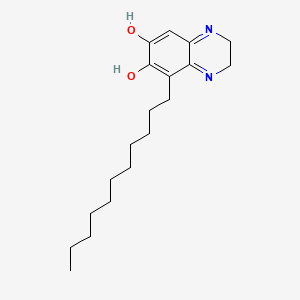
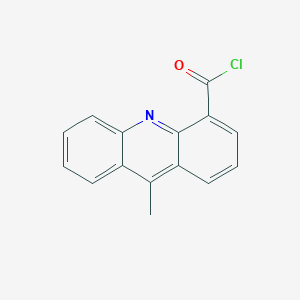
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

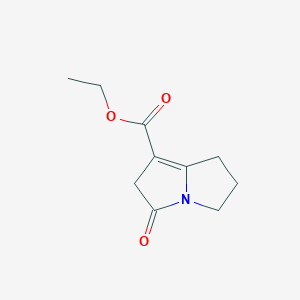
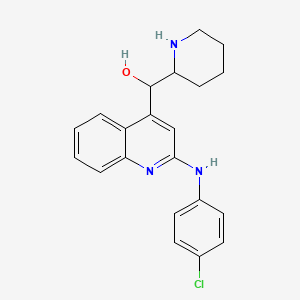
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
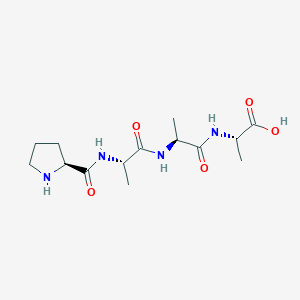
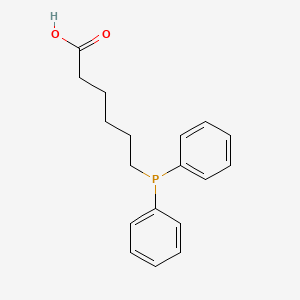



![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
